molecular formula C12H15NO4S B1350128 1-(Phenylsulfonyl)piperidine-2-carboxylic acid CAS No. 223562-03-6

1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Cat. No. B1350128
M. Wt: 269.32 g/mol
InChI Key: LPHNSRGOBYCMLU-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a chemical compound with the CAS Number: 223562-03-6 . It has a molecular weight of 269.32 . The IUPAC name for this compound is 1-(phenylsulfonyl)-2-piperidinecarboxylic acid . It is typically stored at room temperature and has a physical form of a viscous liquid .


Molecular Structure Analysis

The InChI code for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid is 1S/C12H15NO4S/c14-12(15)11-8-4-5-9-13(11)18(16,17)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a viscous liquid at room temperature . It has a molecular weight of 269.32 .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(Phenylsulfonyl)piperidine-2-carboxylic acid and its derivatives have been synthesized and evaluated for various biological activities. For instance, a study synthesized N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives. These compounds showed significant inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes important in neurological functions (Khalid, Rehman, & Abbasi, 2014).

Antimicrobial Applications

Derivatives of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid have demonstrated antimicrobial properties. For example, N-substituted derivatives showed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Catalytic Applications

Compounds derived from 1-(Phenylsulfonyl)piperidine-2-carboxylic acid have been used as catalysts in chemical syntheses. A study discussed the use of Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles as a novel nanomagnetic reusable catalyst for efficient synthesis of certain organic compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Research

Some derivatives of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid have been explored for their potential as anticancer agents. A study synthesized propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole and evaluated them, finding certain compounds with strong anticancer activities (Rehman et al., 2018).

Safety And Hazards

The safety information for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid indicates that it may cause eye irritation . Precautionary measures include avoiding contact with the skin and eyes .

properties

IUPAC Name

1-(benzenesulfonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)11-8-4-5-9-13(11)18(16,17)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHNSRGOBYCMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377856
Record name 1-(PHENYLSULFONYL)PIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)piperidine-2-carboxylic acid

CAS RN

223562-03-6
Record name 1-(PHENYLSULFONYL)PIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OO Ajani, OB Familoni, JO Echeme, F Wu, Z Sujiang - 2013 - ir.unilag.edu.ng
Sulfonamides are known to represent a class of medicinally important compounds which are extensively used as antibacterial agents. Hence, a series of new N, N-diethyl amide …
Number of citations: 6 ir.unilag.edu.ng

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